molecular formula C2H5O- B101781 Ethanolate CAS No. 16331-64-9

Ethanolate

Cat. No. B101781
CAS RN: 16331-64-9
M. Wt: 45.06 g/mol
InChI Key: HHFAWKCIHAUFRX-UHFFFAOYSA-N
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Description

Ethanolate is a chemical compound that is commonly used in scientific research. It is also known as sodium ethoxide and is derived from ethanol. Ethanolate is a strong base and is used in a variety of applications, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Topical Applications and Safety

Ethanolate, commonly known as ethanol, is widely used in products with direct exposure to human skin, such as hand disinfectants, cosmetics, and mouthwashes. The safety of such topical applications is debated, with concerns primarily about carcinogenic effects and skin irritation. There's a need for more independent research on the chronic toxic effects of topical ethanol, particularly in children and individuals with genetic deficiencies in ethanol metabolism (Lachenmeier, 2008).

Ethanol in Food Industries

The use of ethanol in food industries, particularly regarding its Halal status, is a significant concern. Ethanol concentration and production method determine its acceptability in Halal food products. Scientific and Islamic viewpoints are considered to set limits on ethanol use in food industries (Alzeer & Hadeed, 2016).

Ethanol as a Fuel

Ethanol is considered a promising alternative fuel due to environmental, social, and geographic issues. Significant increases in scientific publications and patents related to ethanol, especially for second-generation ethanol like cellulosic ethanol, highlight its potential as a sustainable fuel source (Perrone et al., 2011).

Bio-Ethanol Production Challenges

The production of bio-ethanol faces challenges, particularly regarding the optimization of conversion pathways from various feedstocks. Research aims to improve production efficiency through interventions like Very High Gravity fermentation and membrane technology. Economic and scientific evaluations are crucial for these advancements (Baeyens et al., 2015).

Hydrous Ethanol in Combustion

Hydrous ethanol offers a cost-effective alternative to anhydrous ethanol for combustion applications. Molecular dynamics simulations show that water content in ethanol influences oxidation reactions, suggesting benefits for using hydrous ethanol in combustion systems (Feng et al., 2019).

Direct Ethanol Fuel Cells (DEFCs)

DEFCs represent an area of research for alternative energy sources. Modeling and simulation studies are crucial for understanding the complex electrochemical behavior of DEFCs, aiming to overcome economic and technical barriers for commercialization (Abdullah et al., 2014).

properties

CAS RN

16331-64-9

Product Name

Ethanolate

Molecular Formula

C2H5O-

Molecular Weight

45.06 g/mol

IUPAC Name

ethanolate

InChI

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1

InChI Key

HHFAWKCIHAUFRX-UHFFFAOYSA-N

SMILES

CC[O-]

Canonical SMILES

CC[O-]

Other CAS RN

16331-64-9

synonyms

1-hydroxyethyl radical
ethanol, ion(1-)
ethyl alcohol radical
hydroxyethyl free radical

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1 part of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one in 32 parts of ethanol is added a solution of 0.35 parts of (±)-2,3-dihydroxy-1,4-butanedioic acid in 8 parts of ethanol. Upon stirring, the product is allowed to crystallize. It is filtered off and dried, yielding 1 part of (±)-5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one 2,3-dihydroxybutanedioate, ethanolate; mp. 153.5° C.
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Synthesis routes and methods II

Procedure details

A solution of 1 part of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one in 40 parts of ethanol is acidified with 2-propanol, previously saturated with gaseous hydrogen chloride. While cooling, the formed hydrochloride salt is allowed to crystallize, yielding 1 part (83%) of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, ethanolate; mp. 213.7° C.
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[Compound]
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hydrochloride salt
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Synthesis routes and methods III

Procedure details

Hydrogenate a mixture of 8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine (10.0 g, 0.0425 mol) and 5% palladium-on-carbon (0.52 g) in methanol (150 mL) at 50 psi for 18 hours. Acidify with 3.4 M ethereal hydrochloric acid (12.5 mL, 0.0425 mol), dilute with methanol (200 mL) and continue hydrogenation for another 24 hours. Filter the reaction mixture through Celite, evaporate the filtrate under reduced pressure and triturate the residue in diethyl ether (450 mL). Filter and crystallize the isolated solids to obtain the hydrochloride salt of 8-amino-1,2,3,4-tetrahydro-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine as a 0.1 ethanolate, C14H16N4, mp 255-257° C. (dec). CIMS: MH+ 241 (100%).
Name
8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine
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10 g
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150 mL
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0.52 g
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catalyst
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12.5 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 6-O-methylerythromycin A (20 g), prepared as described above, and ethanol (200 mL) was warmed to reflux and the insoluble material (11.2 g) was removed by filtration. The filtrate was transferred to a clean flask and heated to reflux. The clear solution was allowed to cool to ambient temperature and then was further cooled in an ice bath. The liquid was decanted to leave 6-O-methylerythromycin A form 0 ethanolate which was sealed in a container without further drying. The 2-theta angle positions in the single crystal x-ray diffraction pattern of 6-O-methylerythromycin A form 0-ethanolate are 4.72°±0.2, 6.60°±0.2, 7.72°±0.2, 9.30°±0.2, 10.40°±0.2, 11.10°±0.2, 11.86°±0.2, 12.72°±0.2, 13.90°±0.2, 15.02°±0.2, 17.18°±0.2, 18.50°±0.2, 19.08°±0.2, 19.68°±0.2, 23.14°±0.2 and 23.98°±0.2.
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20 g
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reactant
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200 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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